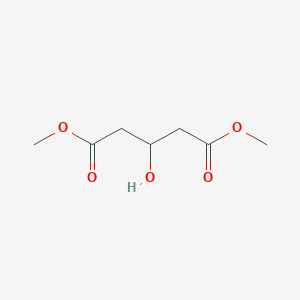

Dimethyl 3-hydroxypentanedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 3-hydroxypentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-11-6(9)3-5(8)4-7(10)12-2/h5,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPGMRSSZADEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283136 | |

| Record name | Dimethyl 3-hydroxypentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-55-7 | |

| Record name | 1,5-Dimethyl 3-hydroxypentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 30047 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7250-55-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 3-hydroxypentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Dimethyl 3-Hydroxypentanedioate

A Pivotal Prochiral Intermediate in Statin Pharmacochemistry

Executive Summary

Dimethyl 3-hydroxypentanedioate (CAS 7250-55-7), widely known as dimethyl 3-hydroxyglutarate, serves as a critical C5 prochiral building block in modern pharmaceutical synthesis.[1] Its structural symmetry, centered around a secondary hydroxyl group flanked by two ester moieties, makes it an ideal substrate for enzymatic desymmetrization—a process essential for generating the high-purity chiral side chains found in HMG-CoA reductase inhibitors (statins) like Rosuvastatin and Atorvastatin.

This technical guide dissects the physicochemical properties, biocatalytic resolution protocols, and downstream applications of this compound, providing researchers with a validated roadmap for its utilization in drug development.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

This compound is a diester characterized by a central hydroxyl group.[2] In its racemic form, it is a stable, colorless to pale yellow liquid. Its utility stems from its "latent chirality"—while the molecule itself may be achiral (meso) or racemic depending on synthesis, it possesses a plane of symmetry that can be broken catalytically to yield enantiopure synthons.

Table 1: Physicochemical Specifications

| Property | Value | Condition/Note |

| CAS Number | 7250-55-7 | Generic/Racemic |

| IUPAC Name | This compound | Syn: Dimethyl 3-hydroxyglutarate |

| Molecular Formula | C₇H₁₂O₅ | |

| Molecular Weight | 176.17 g/mol | |

| Boiling Point | 139–140 °C | @ 8 mmHg |

| Density | 1.192 g/mL | @ 25 °C |

| Refractive Index | ||

| Solubility | Soluble in MeOH, EtOH, EtOAc, CHCl₃ | Slightly soluble in water |

| Appearance | Colorless to pale yellow oil | Viscous liquid |

Synthesis & Production Logic

The synthesis of this compound typically follows a reduction pathway from its keto-analog, dimethyl 3-oxoglutarate (dimethyl acetone-1,3-dicarboxylate).

2.1 Chemical Reduction (Standard Route)

The reduction of the ketone at the C3 position is achieved using sodium borohydride (

-

Reaction: Dimethyl 3-oxoglutarate +

-

Critical Control Point: Temperature must be maintained between 0–5 °C during hydride addition to prevent ester hydrolysis or over-reduction.

2.2 Biocatalytic Synthesis (Enantioselective Route)

For asymmetric synthesis requirements, stereoselective ketoreductases (KREDs) can reduce the 3-oxo precursor directly to the (S)- or (R)-enantiomer, bypassing the need for later resolution.

The "Chirality Pivot": Enzymatic Desymmetrization

The most high-value application of CAS 7250-55-7 is its conversion into chiral mono-esters. Because the molecule is a prochiral diester (if considered as the meso form) or a racemate, enzymes can distinguish between the two ester groups based on the stereochemistry of the central hydroxyl.

Protocol: Desymmetrization using CAL-B (Candida antarctica Lipase B) This protocol yields the (3R)-monomethyl ester, a key precursor for the statin side chain.

-

Substrate Preparation: Dissolve this compound (100 mM) in phosphate buffer (pH 7.0) with 10% DMSO as a co-solvent.

-

Enzyme Addition: Add immobilized CAL-B (e.g., Novozym 435) at a loading of 20 mg/mL.

-

Incubation: Stir at 30 °C for 24–48 hours.

-

Mechanism: The lipase selectively hydrolyzes the pro-S ester group, leaving the pro-R ester intact (or vice versa depending on enzyme specificity), resulting in high enantiomeric excess (ee > 98%).

-

Workup: Filter off the enzyme beads. Acidify the aqueous phase to pH 3.0 and extract with ethyl acetate to recover the chiral mono-ester.

Figure 1: Enzymatic desymmetrization workflow converting the prochiral diester into a chiral mono-ester building block.

Application in Statin Drug Development

The "Statin Side Chain" ((3R,5R)-3,5-dihydroxyheptanoic acid moiety) is the pharmacophore responsible for binding to the HMG-CoA reductase enzyme. This compound provides the C1–C5 core of this structure.

The Synthetic Logic:

-

Desymmetrization: Converts the diester to a chiral mono-ester acid.

-

Chain Extension: The carboxylic acid terminus is activated (e.g., via CDI or mixed anhydride) and reacted with a nucleophile (often a tert-butyl acetate enolate or similar) to extend the carbon chain to C7.

-

Stereoselective Reduction: The newly formed ketone at C5 is reduced (often via syn-selective reduction using diethylmethoxyborane/

) to establish the syn-1,3-diol relationship found in Atorvastatin and Rosuvastatin.

Figure 2: The "C5 to C7" expansion pathway. Dimethyl 3-hydroxyglutarate serves as the core scaffold for the statin pharmacophore.

Analytical Characterization

Validating the identity and purity of CAS 7250-55-7 is crucial before initiating synthesis.

1. Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

- 4.45 (m, 1H, CH -OH) – The methine proton at C3.

-

3.70 (s, 6H, 2

-

2.55 (d, 4H, 2

-

Note: In the racemic mixture, the methylene protons may appear as a doublet or multiplet depending on resolution; in chiral derivatives, they become diastereotopic.

2. Infrared Spectroscopy (IR)

-

Key Bands:

-

3400–3500 cm⁻¹: O-H stretch (broad).

-

1730–1740 cm⁻¹: C=O stretch (ester carbonyl, strong).

-

3. Gas Chromatography (GC)

-

Column: DB-5 or equivalent non-polar capillary column.

-

Method: Temperature ramp from 50 °C to 250 °C at 10 °C/min.

-

Retention: Expect elution as a single peak for the racemate. Chiral GC (e.g., Cyclodex B) is required to separate enantiomers.

Safety & Handling (MSDS Summary)

While this compound is not classified as a Category 1 acute toxin, standard laboratory safety protocols are mandatory.

-

Hazards:

-

Storage:

-

Store in a cool, dry place (2–8 °C recommended for long-term stability).

-

Keep under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, which can lead to slow hydrolysis of the ester groups.

-

-

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as organic chemical waste.

References

-

Sigma-Aldrich. Dimethyl 3-hydroxyglutarate Product Specification & SDS. Retrieved from

-

Cymit Quimica. 1,5-Dimethyl 3-hydroxypentanedioate Properties. Retrieved from

-

National Institute of Standards and Technology (NIST). Pentanedioic acid, 3-hydroxy-, dimethyl ester IR Spectrum. Retrieved from

-

Cayman Chemical. 3-Hydroxyglutaric Acid dimethyl ester Product Insert. Retrieved from

-

Patel, R. N. (2003). Biocatalytic synthesis of statin intermediates.[1] Current Opinion in Biotechnology. (Contextual grounding on enzymatic routes).

-

Lam, Y. P., et al. (2005). Lipase-catalyzed desymmetrization of 3-hydroxyglutarate diesters. Journal of Organic Chemistry.[1] (Primary source for CAL-B protocol).

Sources

1H NMR spectrum of Dimethyl 3-hydroxypentanedioate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Dimethyl 3-hydroxypentanedioate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (also known as Dimethyl 3-hydroxyglutarate). It is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical characterization. The narrative focuses on the causal relationships between the molecular structure and its spectral features, offering field-proven insights into spectral interpretation.

Introduction: The Structural Blueprint

This compound is a symmetrical diester featuring a secondary alcohol at the C3 position. This central carbon is a stereocenter, which profoundly influences the molecule's magnetic environment. ¹H NMR spectroscopy serves as an indispensable tool, providing a detailed "fingerprint" that not only confirms the connectivity of the atoms but also reveals subtle stereochemical details. Understanding this spectrum is critical for verifying synthesis, assessing purity, and ensuring the correct structure for subsequent research and development.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule to identify all chemically non-equivalent protons. The structure of this compound possesses a plane of symmetry that passes through the C3 carbon, the hydroxyl group, and the C3 proton when considering its achiral nature in a racemic mixture. This symmetry simplifies the spectrum by making the two methyl ester groups and the two methylene groups chemically equivalent.

There are four distinct proton environments in the molecule:

-

H_a/H_b : The four methylene protons at the C2 and C4 positions.

-

H_c : The single methine proton at the C3 position, attached to the hydroxyl group.

-

H_d : The single hydroxyl proton (-OH).

-

H_e : The six protons of the two equivalent methyl ester groups (-OCH₃).

Caption: Molecular structure with proton environments labeled.

Theoretical ¹H NMR Spectral Analysis: From Structure to Spectrum

The causality behind the spectrum lies in how the electronic environment of each proton dictates its resonance frequency (chemical shift) and how neighboring protons influence its signal through spin-spin coupling (multiplicity).

Methylene Protons (H_a/H_b) at C2/C4 - The Diastereotopic Effect

-

Predicted Chemical Shift (δ): ~2.5 - 2.7 ppm

-

Integration: 4H

-

Predicted Multiplicity: Doublet of Doublets (dd) for each proton, likely overlapping to form a complex multiplet.

Causality: The C3 carbon is a chiral center. This chirality renders the local environment of the two protons on the adjacent methylene groups (C2 and C4) non-equivalent.[1][2] These protons are termed diastereotopic .[1][3] Consequently, H_a and H_b are magnetically distinct and will have different chemical shifts. Furthermore, they will couple to each other (geminal coupling, ²J) and to the methine proton H_c (vicinal coupling, ³J). This results in a complex splitting pattern. Each proton (H_a and H_b) is split by its geminal partner and by the vicinal H_c, giving rise to a doublet of doublets. Because the two CH₂ groups are equivalent by symmetry, the spectrum will show one complex signal integrating to four protons, representing both methylene groups.

Methine Proton (H_c) at C3

-

Predicted Chemical Shift (δ): ~4.0 - 4.2 ppm

-

Integration: 1H

-

Predicted Multiplicity: Multiplet (quintet or tt)

Causality: This proton is attached to a carbon bearing an electronegative oxygen atom, shifting it significantly downfield. It is coupled to the four neighboring diastereotopic protons on C2 and C4. If the coupling constants to all four protons were identical, it would appear as a quintet (n+1 rule, where n=4). However, due to diastereotopicity, the coupling constants (³J_ac and ³J_bc) will be different, resulting in a more complex multiplet, often appearing as a triplet of triplets (tt).

Hydroxyl Proton (H_d)

-

Predicted Chemical Shift (δ): Highly variable (typically 1.5 - 4.0 ppm)

-

Integration: 1H

-

Predicted Multiplicity: Broad Singlet (br s)

Causality: The chemical shift of a hydroxyl proton is sensitive to concentration, temperature, and the solvent used due to hydrogen bonding. It often undergoes rapid chemical exchange with trace amounts of water or other hydroxyl groups in the sample. This rapid exchange averages out the coupling to the neighboring H_c proton, causing the signal to appear as a broad singlet rather than a doublet. This can be confirmed by a D₂O shake experiment, where the -OH proton is replaced by deuterium, causing the signal to disappear from the spectrum.

Methyl Ester Protons (H_e)

-

Predicted Chemical Shift (δ): ~3.7 ppm

-

Integration: 6H

-

Predicted Multiplicity: Singlet (s)

Causality: These six protons are part of the two symmetrically equivalent methyl ester groups. They are deshielded by the adjacent carbonyl and oxygen atoms, placing their signal around 3.7 ppm. Since there are no adjacent protons within three bonds, they do not experience spin-spin coupling and therefore appear as a sharp singlet. The integration value of 6H makes this peak a key landmark in the spectrum.

Data Presentation: Summary of ¹H NMR Spectral Data

The predicted spectral data, based on established chemical shift ranges and coupling principles, are summarized below.[4]

| Proton Label | Position | Integration | Predicted δ (ppm) | Predicted Multiplicity | Key Rationale |

| H_a / H_b | C2, C4 | 4H | 2.5 - 2.7 | Complex Multiplet (dd) | Diastereotopic protons adjacent to a stereocenter. |

| H_c | C3 | 1H | 4.0 - 4.2 | Multiplet (quintet/tt) | Methine proton deshielded by -OH; coupled to 4 protons. |

| H_d | -OH | 1H | Variable | Broad Singlet (br s) | Rapid chemical exchange; sensitive to H-bonding. |

| H_e | -OCH₃ | 6H | ~3.7 | Singlet (s) | Symmetrically equivalent methyl esters with no coupling. |

Experimental Protocol for Spectrum Acquisition

This protocol describes a self-validating system for obtaining a high-quality ¹H NMR spectrum.

Objective: To acquire a publication-quality ¹H NMR spectrum of this compound for structural confirmation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated Chloroform (CDCl₃), 99.8%+ D

-

Tetramethylsilane (TMS) or other suitable internal standard

-

NMR tube (5 mm, high precision)

-

Pipettes and vial

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)[5]

Workflow Diagram:

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃). The deuterated solvent is essential to avoid a large interfering solvent signal in the spectrum.[6]

-

Add a small drop of Tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).[6]

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Transfer the solution into a high-precision 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Perform a "lock" procedure on the deuterium signal from the CDCl₃ solvent. This stabilizes the magnetic field.

-

Execute an automated or manual "shimming" routine to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.

-

Tune and match the probe for the ¹H frequency to ensure maximum signal sensitivity.

-

-

Data Acquisition:

-

Set up a standard proton experiment. Typical acquisition parameters include a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.[5]

-

Acquire the Free Induction Decay (FID) signal. To improve the signal-to-noise ratio, co-add 8 to 16 scans.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Apply a baseline correction to ensure the flat baseline required for accurate integration.

-

Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm.

-

Integrate all signals and normalize the values relative to a known peak (e.g., set the H_c multiplet to 1H or the H_e singlet to 6H) to determine the relative number of protons for each signal.

-

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. The four distinct signals, with their characteristic chemical shifts, integrations, and multiplicities, provide unambiguous confirmation of the molecule's atomic connectivity. Of particular importance is the complex multiplet for the C2/C4 methylene protons, which serves as a classic example of diastereotopicity induced by an adjacent stereocenter. This detailed analysis demonstrates the power of NMR spectroscopy as a primary characterization technique in modern chemistry and drug development.

References

-

NIST. (n.d.). Pentanedioic acid, 3-hydroxy-, dimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Navarro, R. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Chem LibreTexts. (2022). Diastereotopic Protons. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

-

University of Wisconsin. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Cheméon. (n.d.). Chemical Properties of Pentanedioic acid, 3-hydroxy-, dimethyl ester (CAS 7250-55-7). Retrieved from [Link]

- Gheorghiu, M. D. et al. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie.

-

PubChem. (n.d.). 2,3-Dimethyl-3-hydroxyglutaric acid. Retrieved from [Link]

-

Science Trove. (n.d.). Factors influencing the chemical shift and coupling constants. Retrieved from [Link]

-

LibreTexts. (2024). 2.8: ¹H NMR Spectroscopy and Proton Equivalence. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. chem.washington.edu [chem.washington.edu]

Solubility & Solvent Compatibility of Dimethyl 3-hydroxypentanedioate

The following technical guide details the solubility profile, solvent compatibility, and process applications for Dimethyl 3-hydroxypentanedioate (CAS 7250-55-7).

A Technical Guide for Process Development & Purification

Executive Summary

This compound (also known as Dimethyl 3-hydroxyglutarate) acts as a critical chiral building block in the synthesis of HMG-CoA reductase inhibitors (statins) and various macrolide antibiotics. Unlike high-melting crystalline intermediates, this compound typically exists as a viscous, colorless to pale yellow oil at room temperature.

Consequently, "solubility" for this compound refers primarily to miscibility with organic reaction media and partition coefficients (

Physicochemical Profile & Identity

Understanding the physical state is the first step in solvent selection.

| Property | Value / Description | Source |

| CAS Number | 7250-55-7 | [1] |

| IUPAC Name | This compound | [1] |

| Physical State | Viscous Liquid / Oil (at 25°C) | [2][3] |

| Density | [3] | |

| Boiling Point | 139–140°C at 8 mmHg | [3] |

| LogP (Predicted) | -0.77 to 0.50 (Amphiphilic) | [4] |

| pKa | ~12.6 (Hydroxyl proton) | [3] |

Critical Insight: The presence of the secondary hydroxyl group (-OH) combined with two methyl ester moieties (-COOMe) creates an amphiphilic profile. It exhibits high affinity for polar organic solvents but limited miscibility with non-polar hydrocarbons, a property exploited in purification.

Solubility & Miscibility Profile

The following data categorizes solvents based on their interaction with this compound.

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Miscibility/Solubility | Process Application |

| Polar Protic | Methanol, Ethanol, Isopropanol | Fully Miscible | Reaction medium (e.g., NaBH4 reduction). |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Fully Miscible | Nucleophilic substitution reactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Fully Miscible | Primary extraction solvent; high partitioning efficiency. |

| Esters/Ethers | Ethyl Acetate (EtOAc), THF | Fully Miscible | Extraction and chromatography mobile phase. |

| Non-Polar | Hexane, Heptane, Cyclohexane | Immiscible / Low | Anti-solvent for chromatography; phase separation. |

| Aqueous | Water, Brine | Slightly Soluble | Prone to hydrolysis. Use cold, buffered aqueous washes. |

Thermodynamic Partitioning (LLE Strategy)

Because the compound is an oil, purification often relies on Liquid-Liquid Extraction (LLE).

-

DCM/Water System: The compound partitions strongly into Dichloromethane (

). -

EtOAc/Water System: Effective, though slightly less efficient than DCM due to higher water miscibility of EtOAc.

-

Hexane/Acetonitrile: Useful for defatting or removing highly non-polar impurities; the target compound remains in the acetonitrile phase.

Process Development: Isolation & Purification

The solubility differential between Esters and Alkanes is the governing principle for the purification of this intermediate.

Chromatographic Purification Protocol

Since recrystallization is not viable for this liquid intermediate, silica gel chromatography is the standard purification method.

Mobile Phase Optimization:

-

Solvent A (Weak Eluent): Hexane or Heptane (Target compound has low affinity).

-

Solvent B (Strong Eluent): Ethyl Acetate (Target compound has high affinity).

-

Gradient: 0%

50% EtOAc in Hexane. -

Elution Point: Typically elutes at ~30-40% EtOAc (

in 1:1 EtOAc:Hexane) [2].

Experimental Protocol: Solubility/Miscibility Test

To validate solvent choices for a new process step, use the Cloud Point Titration method.

-

Preparation: Place 1.0 mL of this compound in a clear vial.

-

Titration: Add the test solvent (e.g., Hexane) in 100

L increments under vigorous stirring at 25°C. -

Observation:

-

Clear Solution: Miscible.

-

Turbidity/Oiling Out: Immiscible/Saturation point reached.

-

-

Quantification: Calculate the volume fraction

at the cloud point to determine the "Oiling Out" limit.

Visualizations

Solvent Selection Logic (Graphviz)

This diagram illustrates the decision matrix for selecting solvents based on the process stage (Reaction vs. Purification).

Figure 1: Solvent compatibility map highlighting miscibility for reaction planning and immiscibility for purification strategies.

Process Flow: Synthesis to Isolation

Figure 2: Standard workflow for the synthesis and isolation of this compound, emphasizing solvent transitions.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 232491, Dimethyl 3-hydroxyglutarate. Retrieved January 31, 2026, from [Link]

-

Riatto, V. B., et al. (2011).[1][2] Efficient synthesis of 1,3,5-oxygenated synthons from dimethyl 3-oxoglutarate. Journal of the Brazilian Chemical Society, 22(1), 172-175.[2] Retrieved from [Link][3]

-

ChemEO. (n.d.). Pentanedioic acid, 3-hydroxy-, dimethyl ester Physical Properties. Retrieved from [Link]

Sources

The Elusive Natural Presence of Dimethyl 3-Hydroxypentanedioate: A Scientific Inquiry

Abstract

For researchers, scientists, and professionals in drug development, understanding the natural origins of a molecule is a critical first step in harnessing its potential. This technical guide addresses the natural occurrence of dimethyl 3-hydroxypentanedioate. A thorough review of the scientific literature and chemical databases reveals no definitive evidence of this compound as a naturally occurring product in any organism to date. This guide, therefore, shifts its focus to the known natural occurrence and biosynthesis of its parent compounds, glutaric acid and 3-hydroxyglutaric acid. By examining the established metabolic pathways and natural sources of these foundational molecules, we provide a valuable contextual framework for researchers investigating dicarboxylic acids and their derivatives. This document serves not as a confirmation of natural origin, but as a scientifically grounded starting point for inquiry, highlighting the current knowledge gaps and potential avenues for future research, including biosynthetic engineering.

Introduction: The Question of Natural Origin

The study of natural products is a cornerstone of drug discovery and biotechnology. The intricate and stereo-specific molecules synthesized by living organisms offer a vast reservoir of chemical diversity with profound biological activities. This compound, a dimethyl ester of 3-hydroxypentanedioic acid (also known as 3-hydroxyglutaric acid), presents a chemical structure of interest. However, a comprehensive investigation into its natural occurrence yields no substantive findings. This absence of evidence is in itself a significant finding, suggesting that if this compound does exist in nature, it is likely a rare metabolite or has yet to be identified.

This guide is structured to provide a logical progression of inquiry for the researcher. We will first unequivocally state the current lack of evidence for the natural occurrence of this compound. Subsequently, we will delve into the established natural history of its constituent parts: pentanedioic acid (glutaric acid) and 3-hydroxypentanedioic acid. Understanding the biosynthesis and distribution of these precursors is essential for any future investigation into the potential, albeit currently unproven, natural existence of their dimethyl ester derivative.

The Parent Compound: Glutaric Acid (Pentanedioic Acid)

Glutaric acid is a well-documented and ubiquitous dicarboxylic acid found across all domains of life, from bacteria to humans.[1][2] It serves as a key metabolic intermediate.

Natural Occurrence of Glutaric Acid

Glutaric acid has been identified in a variety of natural sources:

-

Metabolic Intermediate: It is a product of the catabolism of certain amino acids, most notably lysine and tryptophan, in mammals.[1][3][4]

-

Food Sources: The compound has been detected in several food items, including eddoes, pitangas, narrowleaf cattails, chicory leaves, and wax apples, suggesting its widespread presence in the plant kingdom.[1][2]

Biosynthesis of Glutaric Acid

The primary route for glutaric acid biosynthesis in mammals is through the degradation of L-lysine and L-tryptophan.[4] In some microorganisms, alternative pathways have been engineered for the production of glutaric acid, highlighting the metabolic plasticity that can lead to its formation.[5][6]

Below is a simplified diagram illustrating the metabolic origin of glutaric acid from L-lysine.

Caption: Metabolic pathway from L-lysine to Glutaric Acid.

The Hydroxylated Derivative: 3-Hydroxyglutaric Acid

3-Hydroxyglutaric acid, the direct precursor to the ester , is also a known metabolite, although its presence is often associated with a specific metabolic disorder in humans.

Natural Occurrence of 3-Hydroxyglutaric Acid

The known occurrences of 3-hydroxyglutaric acid are:

-

Human Metabolism: It is primarily recognized as a key biomarker for glutaric aciduria type I, a rare genetic disorder affecting the catabolism of lysine, hydroxylysine, and tryptophan.[7][8][9] In affected individuals, elevated levels of 3-hydroxyglutaric acid are found in urine and blood serum.[8]

-

Atmospheric Chemistry: Interestingly, 3-hydroxyglutaric acid has been identified as a secondary organic aerosol in the troposphere, originating from the oxidation of α-pinene and β-pinene, which are volatile organic compounds released by pine trees.[7]

Biosynthesis of 3-Hydroxyglutaric Acid

In the context of glutaric aciduria type I, 3-hydroxyglutaric acid is formed from the accumulation of glutaryl-CoA. The proposed pathway involves the dehydrogenation of glutaryl-CoA to glutaconyl-CoA, followed by hydration to 3-hydroxyglutaryl-CoA, which is then hydrolyzed to 3-hydroxyglutaric acid.

Caption: Proposed biosynthetic pathway of 3-Hydroxyglutaric Acid.

Extraction and Characterization: A Methodological Approach

While there are no specific protocols for the extraction of this compound from natural sources due to its unconfirmed existence, established methods for the extraction and analysis of related organic acids can be adapted.

Hypothetical Extraction Protocol

A generalized workflow for the extraction of small polar molecules like dicarboxylic acids and their esters from a biological matrix (e.g., plant tissue, microbial culture) would typically involve the following steps:

Step-by-Step Methodology:

-

Sample Preparation: Lyophilize and grind the biological material to a fine powder to maximize surface area for extraction.

-

Solvent Extraction: Perform a solid-liquid extraction with a polar organic solvent. A common choice would be a mixture of methanol and water, or ethyl acetate. For esters, a less polar solvent might be more efficient.

-

Phase Separation: If using a biphasic system, separate the organic layer containing the target compounds.

-

Concentration: Evaporate the solvent under reduced pressure to concentrate the extract.

-

Purification: Employ chromatographic techniques for purification. This could involve:

-

Column Chromatography: Using silica gel or a reversed-phase C18 stationary phase.

-

High-Performance Liquid Chromatography (HPLC): For final purification and isolation.

-

Analytical Characterization

The structural elucidation of the isolated compound would rely on a combination of spectroscopic and spectrometric techniques.

| Technique | Expected Information |

| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition (High-Resolution MS). |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons. 2D NMR techniques (COSY, HSQC, HMBC) would be crucial for unambiguous structure determination. |

| Infrared (IR) Spectroscopy | Identification of functional groups, such as the ester carbonyl (C=O) and hydroxyl (-OH) groups. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | If the compound is sufficiently volatile, GC-MS can be used for both separation and identification based on its mass spectrum and retention time. |

Potential for Microbial Biosynthesis

The absence of evidence for the natural occurrence of this compound does not preclude its potential synthesis through metabolic engineering. The microbial production of a wide range of organic acids is a well-established field.[10][11][12][13][14] Given that the precursor, 3-hydroxyglutaric acid, is a known metabolite, it is conceivable that a microorganism could be engineered to produce this compound. The subsequent esterification to the dimethyl ester could potentially be achieved through the introduction of a suitable methyltransferase enzyme.

The workflow for such a biosynthetic approach is outlined below.

Caption: A conceptual workflow for the microbial production of this compound.

Conclusion and Future Perspectives

The lack of evidence for the natural occurrence of this compound presents an opportunity for further research. Advanced analytical techniques with higher sensitivity and broader metabolite profiling capabilities may yet uncover its presence in trace amounts in some organisms. Furthermore, the field of synthetic biology and metabolic engineering offers a promising avenue for the de novo production of this and other novel dicarboxylic acid derivatives. The information provided herein on the biosynthesis of its precursors serves as a foundational roadmap for such endeavors. Future work should focus on exploring diverse biological sources with advanced analytical platforms and on the rational design of microbial cell factories for the targeted synthesis of this and other valuable specialty chemicals.

References

-

Biocrates. (2022, November 14). 3-hydroxyglutaric acid. Retrieved from [Link]

-

Ataman Kimya. GLUTARIC ACID. Retrieved from [Link]

-

Multichem. Glutaric acid Dealer and Distributor. Retrieved from [Link]

-

Ataman Kimya. PENTANEDIOIC ACID (GLUTARIC ACID). Retrieved from [Link]

-

PubChem. 3-Hydroxyglutaric acid. Retrieved from [Link]

-

Wikipedia. Glutaric acid. Retrieved from [Link]

-

Oh, Y. H., et al. (2020). Glutaric acid production by systems metabolic engineering of an l-lysine–overproducing Corynebacterium glutamicum. Proceedings of the National Academy of Sciences, 117(48), 30608-30617. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Glutaric acid (FDB001477). Retrieved from [Link]

-

ResearchGate. Development of bio-chemical route to C5 plasticizer synthesis using glutaric acid produced by metabolically engineered Corynebacterium glutamicum. Retrieved from [Link]

-

HealthMatters.io. 3-Hydroxyglutaric acid - Organic Acids - Lab Results explained. Retrieved from [Link]

-

NCERT. Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Grokipedia. Glutaric acid. Retrieved from [Link]

-

Chen, X., et al. (2021). Microbial engineering for the production of C2–C6 organic acids. Natural Product Reports, 38(4), 734-764. Retrieved from [Link]

-

Gotor-Fernández, V., et al. (2011). Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers. Biotechnology and Applied Biochemistry, 58(1), 1-10. Retrieved from [Link]

-

Corrado, I., et al. (2021). State of the Art on the Microbial Production of Industrially Relevant Organic Acids. Fermentation, 7(4), 235. Retrieved from [Link]

-

Bi-functional enzyme. (2004). Formation of 3‐hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl‐CoA dehydrogenase. Journal of Inherited Metabolic Disease, 27(4), 483-491. Retrieved from [Link]

- Google Patents. Method for producing alpha-hydroxycarboxylic acid esters.

-

ResearchGate. (2021, December 13). Organic acids: microbial sources, production, and applications. Retrieved from [Link]

-

Rupa Health. 3-Hydroxyglutaric Acid. Retrieved from [Link]

-

Frontiers. Efficient Production of the Dicarboxylic Acid Glutarate by Corynebacterium glutamicum via a Novel Synthetic Pathway. Retrieved from [Link]

-

Britannica. (2026, January 22). Carboxylic acid - Hydroxy, Keto, Acids. Retrieved from [Link]

-

eGyanKosh. Microbial production of Organic acids. Retrieved from [Link]

-

Encyclopedia.pub. (2020, November 2). Activity of Natural Carboxylic Acids. Retrieved from [Link]

-

International Journal of Advanced Biotechnology and Research. Organic acids: An overview on microbial production. Retrieved from [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Showing Compound Glutaric acid (FDB001477) - FooDB [foodb.ca]

- 3. Glutaric acid Dealer and Distributor | Glutaric acid Supplier | Glutaric acid Stockist | Glutaric acid Importers [multichemindia.com]

- 4. Glutaric acid - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-hydroxyglutaric acid - biocrates [biocrates.com]

- 8. 3-Hydroxyglutaric acid | C5H8O5 | CID 181976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Hydroxyglutaric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. Microbial engineering for the production of C2–C6 organic acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. gcwgandhinagar.com [gcwgandhinagar.com]

- 14. bipublication.com [bipublication.com]

Introduction: Understanding the Core Attributes of Dimethyl 3-hydroxypentanedioate

An In-Depth Technical Guide to the Stability and Storage of Dimethyl 3-hydroxypentanedioate

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as Dimethyl 3-hydroxyglutarate (CAS No. 7250-55-7), is a key chemical intermediate with significant utility in organic synthesis and pharmaceutical research. As an esterified derivative of 3-Hydroxyglutaric acid, it serves as a valuable prochiral substrate in the synthesis of more complex molecules.[1] Its bifunctional nature, possessing both hydroxyl and diester moieties, makes it a versatile building block. However, these same functional groups are central to its stability profile. An in-depth understanding of its degradation pathways and requisite storage conditions is paramount for ensuring its integrity, purity, and performance in sensitive applications, thereby safeguarding the validity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and analytical methodologies for assessing the integrity of this compound.

Section 1: Physicochemical Properties and Intrinsic Stability

This compound is typically a clear, colorless to pale yellow oil.[2] While it is chemically stable under standard ambient conditions such as room temperature, its molecular structure contains functional groups prone to degradation under specific environmental stresses. The primary points of vulnerability are the two methyl ester linkages and the secondary hydroxyl group.

Key Physicochemical Data:

-

Molecular Formula: C₇H₁₂O₅[1]

-

Molecular Weight: 176.17 g/mol [1]

-

Boiling Point: 139-140 °C at 8 mmHg[2]

-

Density: 1.192 g/mL at 25 °C[2]

Section 2: Potential Degradation Pathways

The degradation of this compound is primarily driven by hydrolysis and, to a lesser extent, thermal decomposition and oxidation. Understanding these mechanisms is critical for developing effective stabilization and storage strategies.

Hydrolytic Degradation

Hydrolysis, or "splitting with water," is the most significant degradation pathway for esters.[3] In the presence of moisture, the ester groups of this compound can be cleaved. This reaction is catalyzed by both acids and bases.[3]

-

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification.[3][4] The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The final products are 3-hydroxypentanedioic acid and methanol.

-

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and typically proceeds faster than acid-catalyzed hydrolysis. A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of an alcohol (methanol) and a carboxylate salt.[3]

The presence of water is a prerequisite for this degradation pathway, making anhydrous storage conditions essential.

Caption: Hydrolytic degradation of this compound.

Thermal Decomposition

At elevated temperatures, esters can undergo thermal decomposition.[5] For β-hydroxy esters specifically, pyrolysis can lead to the formation of a ketone and a new ester through a retro-aldol type reaction mechanism.[6] In the case of this compound, heating could potentially yield acetone and dimethyl malonate, although specific studies on this compound are not prevalent. High temperatures can also promote dehydration or decarboxylation reactions.[5]

Oxidative Degradation

The secondary alcohol group in the molecule is susceptible to oxidation. Strong oxidizing agents can convert the hydroxyl group into a ketone, forming Dimethyl 3-oxopentanedioate. This highlights the need to store the compound away from incompatible oxidizing materials.[7][8]

Section 3: Recommended Storage and Handling Protocols

Proper storage and handling are crucial to maintain the purity and stability of this compound. The primary goals are to protect the compound from moisture, incompatible materials, and extreme temperatures.

Optimal Storage Conditions

The following table summarizes the recommended storage conditions based on supplier safety data sheets and chemical principles.

| Parameter | Recommendation | Rationale & Causality |

| Temperature | Short-term: Room Temperature.[2] Long-term: -20°C for up to 3 years (pure form).[1] | Lower temperatures significantly reduce the rates of all potential degradation reactions, including hydrolysis and thermal decomposition. -20°C is standard for long-term preservation of sensitive reagents. |

| Atmosphere | Store in a dry environment.[2][7][8] Use of an inert atmosphere (e.g., Argon, Nitrogen) is best practice. | Minimizes contact with atmospheric moisture, which is the primary reactant in the hydrolytic degradation pathway. An inert atmosphere displaces both moisture and oxygen. |

| Container | Keep in a tightly closed container.[8][9] | Prevents the ingress of atmospheric moisture and other contaminants. Ensures the integrity of the internal atmosphere if an inert gas has been used. |

| Light Exposure | Store in a dark place.[9] | Although not the primary degradation driver, photolytic degradation can occur in some organic molecules. Protection from light is a standard precautionary measure. |

| Incompatibilities | Store away from strong oxidizing agents, reducing agents, and bases.[8] | Prevents chemical reactions that would degrade the molecule. Oxidizing agents target the hydroxyl group, while bases strongly catalyze ester hydrolysis. |

Safe Handling Procedures

Adherence to proper laboratory safety protocols is essential when working with this compound.

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[7][9][10]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][9] Prevent the generation of vapor or mist.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]

Section 4: Experimental Workflow for Stability Assessment

To empirically determine the stability of this compound under specific conditions, a forced degradation (stress testing) study is the definitive approach. This involves subjecting the compound to exaggerated storage conditions to accelerate degradation and identify potential degradants.

Protocol for Forced Degradation Study

Objective: To identify the degradation products and degradation kinetics of this compound under hydrolytic, oxidative, and thermal stress.

Methodology:

-

Stock Solution Preparation: Prepare an accurate stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions Setup:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and incubate at room temperature (this reaction is often rapid).

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and incubate at a controlled temperature.

-

Thermal Degradation: Incubate the stock solution (and a solid sample) at an elevated temperature (e.g., 80°C).

-

-

Time-Point Sampling: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acid and base samples immediately upon collection to halt the degradation reaction. Dilute all samples to a suitable concentration for analysis.

-

Analytical Method: Analyze the "time zero" and stressed samples using a validated stability-indicating analytical method.

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV or MS detection are suitable. GC-MS is particularly effective for volatile esters and their degradation products.[11][12][13]

-

Analysis: Compare the chromatograms of the stressed samples to the control (time zero) sample. Identify and quantify the parent compound and any new peaks corresponding to degradation products.

-

Caption: Experimental workflow for a forced degradation study.

Conclusion

This compound is a fundamentally stable compound when managed correctly. Its primary vulnerability is hydrolytic cleavage of the ester bonds, a process accelerated by acid, base, and elevated temperatures. Secondary degradation pathways include thermal decomposition and oxidation of the alcohol moiety. By adhering to the storage protocols outlined in this guide—specifically, maintaining cold, dry, and inert conditions in a tightly sealed container away from incompatible materials—researchers can ensure the long-term integrity of this valuable reagent. The implementation of systematic stability studies provides the ultimate assurance of quality and is a cornerstone of robust scientific and drug development endeavors.

References

- Thermo Fisher Scientific. (2011). Safety Data Sheet for 3,3-Dimethylglutaric acid.

-

Cuevas-Yañez, E., et al. (2007). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 51(4), 221-226. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

-

Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters. Retrieved from [Link]

-

Luo, S., et al. (2018). Proposed biochemical degradation pathways of the three isomers of dimethyl phthalate ester by Aspergillus versicolor IR-M4. ResearchGate. Retrieved from [Link]

-

Zolfaghari, M., et al. (2015). The Effect of Storage Time, Temperature and Type of Packaging on the Release of Phthalate Esters into Packed Acidic Liquids. Journal of Environmental Health and Sustainable Development, 1(1), 45-52. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Analytical Methods.

-

Taylor, R. (1969). Thermal decomposition of .beta.-hydroxy esters. Ethyl-3-hydroxy-3-methylbutanoate. The Journal of Organic Chemistry, 34(12), 4054-4055. Retrieved from [Link]

-

Kim, M., et al. (2019). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Toxicological Research, 35(4), 363-370. Retrieved from [Link]

-

AK LECTURES. (2019). Mechanism of Ester Hydrolysis. Retrieved from [Link]

-

MDPI. (2023). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules, 28(1), 1. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Thermal decomposition of ester. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 7250-55-7 CAS MSDS (Dimethyl 3-hydroxyglutarate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. google.com [google.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. petrochemistry.eu [petrochemistry.eu]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review [mdpi.com]

Technical Guide: Safe Handling and Operational Protocols for Dimethyl 3-hydroxypentanedioate

Executive Summary & Application Context

Dimethyl 3-hydroxypentanedioate (CAS: 7250-55-7), also known as Dimethyl 3-hydroxyglutarate, is a critical diester intermediate in pharmaceutical synthesis.[1] Its primary utility lies in the development of HMG-CoA reductase inhibitors (statins), specifically as a prochiral substrate for the synthesis of Rosuvastatin and Atorvastatin side chains [1, 2].

While classified as a GHS Category 2 Irritant, the primary operational risk is not acute toxicity but chemical instability (hydrolysis) and stereochemical integrity . In drug development, the purity of this starting material directly impacts the enantiomeric excess (ee) of downstream enzymatic desymmetrization steps. This guide outlines protocols to maintain compound integrity while ensuring operator safety.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The following data establishes the baseline for identification and purity verification upon receipt.

| Property | Specification | Operational Note |

| IUPAC Name | This compound | Often referred to as Dimethyl 3-hydroxyglutarate |

| CAS Number | 7250-55-7 | Verify against CoA upon receipt |

| Molecular Formula | C₇H₁₂O₅ | MW: 176.17 g/mol |

| Physical State | Colorless to pale yellow liquid | Viscous; check for turbidity (sign of hydrolysis) |

| Boiling Point | ~265°C (760 mmHg) | High boiling point makes distillation difficult; vacuum required |

| Flash Point | ~103°C (Closed Cup) | Combustible; keep away from open flames |

| Density | 1.2 ± 0.1 g/cm³ | Denser than water |

| Solubility | DMSO, Methanol, EtOAc, DCM | Hydrolyzes in water (slowly at neutral pH, fast at high pH) |

Data aggregated from PubChem and Supplier SDS [3, 4].

Hazard Identification & Toxicology (GHS Standards)

Although not acutely fatal, this compound poses risks to mucous membranes and respiratory tracts, which can compromise long-term lab safety.

Signal Word: WARNING

| Hazard Class | H-Code | Statement | Prevention Strategy |

| Skin Irritation | H315 | Causes skin irritation. | Nitrile gloves (0.11mm min thickness). |

| Eye Irritation | H319 | Causes serious eye irritation.[2] | Chemical splash goggles (ANSI Z87.1). |

| STOT - SE | H335 | May cause respiratory irritation.[2] | Handle only in a fume hood. |

Toxicological Insight: The diester functionality allows for potential transdermal absorption, though data is limited. The primary mechanism of injury is local irritation caused by the hydrolysis of the ester on moist mucous membranes, releasing glutaric acid derivatives which lower local pH [5].

Stability & Degradation Mechanism (The "Why")

Understanding the degradation pathway is essential for storage. This compound is a diester . In the presence of ambient moisture and trace acid/base catalysts, it undergoes hydrolysis.

Impact on Research: If the material hydrolyzes to the mono-methyl ester or the di-acid, it acts as an inhibitor or impurity in subsequent enzymatic desymmetrization reactions (e.g., using CAL-B lipase), destroying the enantioselectivity required for statin synthesis.

Visualization: Degradation Pathway

The following diagram illustrates the hydrolysis cascade that must be prevented.

Figure 1: Hydrolysis cascade. Moisture ingress leads to the formation of mono-esters and acids, which compromise downstream chiral synthesis.

Operational Handling Protocols

Protocol A: Receipt & Self-Validating Purity Check

Trustworthiness Principle: Never assume commercial reagents are 100% pure. Esters degrade during shipping if seals are compromised.

-

Visual Inspection: The liquid must be clear.[3] Any cloudiness suggests the formation of 3-hydroxyglutaric acid (which is solid at room temperature).

-

TLC Validation (Self-Check):

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (1:1).

-

Visualization: Stain with KMnO₄ (The hydroxyl group oxidizes) or Iodine.

-

Criteria:

-

Pass: Single spot at R_f ~0.5-0.6.

-

Fail: Baseline spot (Acid) or streaking (Mono-ester).

-

-

-

Storage Action: If passing, seal with Parafilm and store at -20°C (ideal) or 4°C (acceptable for short term). Store under Nitrogen or Argon if available.

Protocol B: Reaction Setup (Moisture Exclusion)

Expertise Note: When using this reagent for statin intermediate synthesis (e.g., Rosuvastatin side chain), the reaction is often performed at low temperatures (-78°C to 0°C) using strong bases (LDA, NaH).

-

Drying: If the bottle has been opened previously, dry the solvent (e.g., THF or DCM) over molecular sieves (3Å or 4Å) before adding the diester.

-

Addition: Add this compound as a solution in the reaction solvent, not neat. This ensures better thermal dissipation if the reaction is exothermic.

-

Quenching: When quenching reactions involving this ester, avoid highly alkaline aqueous workups for extended periods to prevent saponification of the product. Use a buffered quench (e.g., Saturated NH₄Cl) and extract immediately.

Emergency Response & Waste Management

Visualization: Exposure Response Logic

This workflow dictates immediate actions in case of accidental exposure.

Figure 2: Decision logic for emergency response. Note that solvents should never be used to clean skin as they enhance transdermal absorption.

Waste Disposal[8]

-

Classification: Non-halogenated organic solvent waste.

-

Protocol: Do not pour down the drain. Hydrolysis in the sewer system can release organic acids, violating pH discharge limits.

-

Incineration: The preferred method of disposal is thermal incineration equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 232491, Dimethyl 3-hydroxyglutarate. Retrieved January 31, 2026, from [Link]

-

Chen, F., et al. (2014). Synthetic studies on statins.[4][5] Part 3: A facile synthesis of rosuvastatin calcium. Tetrahedron. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Pentanedioic acid, 3-hydroxy-, dimethyl ester.[1][6][7][8] SRD 69. Retrieved from [Link]

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. fishersci.com [fishersci.com]

- 3. 3-Hydroxyglutaric acid dimethyl ester | Drug Derivative | 7250-55-7 | Invivochem [invivochem.com]

- 4. Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs [mdpi.com]

- 5. jsynthchem.com [jsynthchem.com]

- 6. Pentanedioic acid, 3-hydroxy-, dimethyl ester [webbook.nist.gov]

- 7. echemi.com [echemi.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Enantioselective Aminolysis of Dimethyl 3-Hydroxyglutarate

Executive Summary

The enantioselective desymmetrization of Dimethyl 3-hydroxyglutarate (1) is a pivotal transformation in the synthesis of the pharmacophore side chains for HMG-CoA reductase inhibitors (Statins), including Atorvastatin and Rosuvastatin . While traditional chemical routes often rely on the ring-opening of unstable cyclic anhydrides, the direct enzymatic aminolysis of the stable diester offers a robust, scalable alternative.

This Application Note details a validated protocol for the CALB-catalyzed desymmetrization of Dimethyl 3-hydroxyglutarate via aminolysis. By utilizing Candida antarctica Lipase B (immobilized), we achieve high enantiomeric excess (>98% ee) of the mono-amido ester, a chiral building block essential for drug development.

Mechanistic Insight & Reaction Design[1][2][3]

The Challenge of Prochiral Desymmetrization

Dimethyl 3-hydroxyglutarate is a prochiral molecule with a plane of symmetry passing through the C3 hydroxyl group. The objective is to differentiate the two identical ester groups (

-

Chemical Approach: Non-enzymatic nucleophilic attack is statistical, yielding a racemic mixture.

-

Biocatalytic Approach: The active site of CALB provides a chiral environment. The enzyme distinguishes between the pro-R and pro-S ester arms based on steric constraints within the acyl-binding pocket.

The Reaction Pathway

The reaction proceeds via a Ping-Pong Bi-Bi mechanism :

-

Acylation: The catalytic Serine-105 of CALB attacks one ester group selectively, releasing methanol and forming a chiral Acyl-Enzyme Intermediate.

-

Deacylation (Aminolysis): The nucleophilic amine (e.g., benzylamine or tert-butylamine) attacks the acyl-enzyme complex, regenerating the enzyme and releasing the optically active mono-amido ester.

Pathway Visualization

Figure 1: Mechanism of CALB-catalyzed desymmetrization via aminolysis.

Critical Process Parameters (CPP)

Success relies on balancing reaction rate (nucleophilicity) against enzyme stability and thermodynamic equilibrium.

| Parameter | Recommendation | Scientific Rationale |

| Enzyme Source | Novozym® 435 (Immobilized CALB) | Immobilization on acrylic resin confers stability in organic solvents and simplifies downstream filtration. |

| Solvent System | MTBE (Methyl tert-butyl ether) or Toluene | Hydrophobic solvents preserve the essential water layer on the enzyme surface while dissolving the organic substrate. Avoid DMSO (strips enzyme water). |

| Nucleophile | Benzylamine (1.0 - 1.1 eq) | Primary amines are excellent nucleophiles. Excess amine can lead to di-amide formation (over-reaction), destroying the yield. |

| Water Activity ( | < 0.1 (Strictly Anhydrous) | Water competes with the amine. If water is present, hydrolysis occurs instead of aminolysis, yielding the acid-ester rather than the amide-ester. |

| Temperature | 30°C - 45°C | Higher temperatures increase rate but may reduce enantioselectivity ( |

Detailed Experimental Protocol

Materials

-

Substrate: Dimethyl 3-hydroxyglutarate (>98% purity).

-

Enzyme: Novozym 435 (Novozymes/Strem). Note: Dry over silica gel in a desiccator for 24h prior to use.

-

Amine: Benzylamine (or tert-butylamine for specific statin precursors).

-

Solvent: Anhydrous MTBE (stored over 4Å molecular sieves).

Workflow Diagram

Figure 2: Step-by-step experimental workflow for enzymatic aminolysis.

Step-by-Step Procedure

-

Preparation: In a 20 mL screw-cap glass vial, dissolve Dimethyl 3-hydroxyglutarate (176 mg, 1.0 mmol) in anhydrous MTBE (10 mL).

-

Drying: Add ~100 mg of activated 4Å molecular sieves to the solution and let stand for 15 minutes to ensure total dryness.

-

Initiation: Add Benzylamine (109 µL, 1.0 mmol). Crucial: Do not add excess amine initially.

-

Catalyst Addition: Add Novozym 435 (200 mg).

-

Incubation: Place the vial in an orbital shaker at 40°C and 200 rpm .

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 1:1) or HPLC every 4 hours.

-

Endpoint: Disappearance of the diester spot/peak.

-

Warning: If the di-amide (over-reaction) byproduct appears, stop immediately.

-

-

Termination: Filter the reaction mixture through a fritted glass funnel or a syringe filter to remove the enzyme beads. Note: The enzyme can be washed with MTBE and reused.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Gradient Hexane

EtOAc) to isolate the mono-amido ester.

Analytical Controls & Validation

To ensure scientific integrity, the product must be validated for both chemical purity and optical purity.

Chemical Identity (NMR)

-

1H NMR (CDCl3): Look for the symmetry break. The two methylene groups (

) at C2 and C4 will become chemically non-equivalent (diastereotopic protons) due to the chiral center and different terminal groups (ester vs. amide). -

Key Signal: Appearance of the amide proton (

) typically broad singlet around 6.0-7.0 ppm.

Enantiomeric Excess (Chiral HPLC)

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10 or 85:15).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 210 nm (amide bond absorption).

-

Calculation:

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | Enzyme inactivation or water inhibition. | Ensure solvent is anhydrous. Test enzyme activity on a standard substrate (e.g., propyl laurate). |

| Racemic Product (0% ee) | Non-enzymatic background reaction. | Temperature too high (>60°C) or uncatalyzed aminolysis is outcompeting the enzyme. Lower temperature to 30°C. |

| Di-amide Formation | Over-reaction (Kinetic control failure). | Stop reaction earlier (at ~90% conversion). Reduce amine equivalents to 0.9 eq. |

| Hydrolysis Product (Acid) | Water contamination. | Use fresh molecular sieves. Ensure the system is closed to atmosphere. |

References

-

Liljeblad, A., & Kanerva, L. T. (2006).

-amino acids." Tetrahedron, 62(33), 7679-7686. -

Yao, P., et al. (2006). "Enzymatic synthesis of a key intermediate for rosuvastatin by nitrilase-catalyzed hydrolysis of ethyl 3-hydroxyglutarate diesters."[1] Journal of Organic Chemistry, 71(26), 9869-9871.

-

Gotor, V. (1999). "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, 7(10), 2189-2197.

- Wong, C. H., & Whitesides, G. M. (1994).Enzymes in Synthetic Organic Chemistry. Pergamon Press.

Sources

Applications of Dimethyl 3-hydroxypentanedioate in Polymer Chemistry: A Technical Guide

Foreword: The Strategic Value of Pendant Hydroxyl Functionality in Polymer Design

In the pursuit of advanced polymeric materials, the deliberate incorporation of functional groups is a cornerstone of innovative design. Dimethyl 3-hydroxypentanedioate, a trifunctional monomer bearing two ester moieties and a secondary hydroxyl group, represents a key building block for introducing pendant hydroxyl functionality along a polymer backbone. This seemingly subtle architectural feature imparts a wealth of desirable properties, including enhanced hydrophilicity, improved biodegradability, and provides reactive sites for post-polymerization modification and crosslinking. This guide provides a comprehensive overview of the applications of this compound in polymer chemistry, with a focus on the synthesis of functional polyesters and polyurethanes. The protocols and discussions herein are intended for researchers, scientists, and professionals in drug development and material science, offering both foundational knowledge and practical, field-proven methodologies.

This compound: A Profile of a Versatile Monomer

This compound, also known as dimethyl β-hydroxyglutarate, is an organic compound with the chemical formula C₇H₁₂O₅.[1] Its structure is characterized by a five-carbon chain with ester groups at both ends and a hydroxyl group at the C-3 position. This unique combination of functional groups makes it a highly versatile monomer for step-growth polymerization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7250-55-7 | [1] |

| Molecular Formula | C₇H₁₂O₅ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 135-138 °C @ 12.5 Torr | [1] |

| Solubility | Soluble in polar solvents such as water and alcohols | [1] |

The presence of the hydroxyl group is the lynchpin of this monomer's utility. It can act as a nucleophile in polymerization reactions, and the resulting pendant hydroxyl group in the polymer chain can be leveraged for a variety of applications.

Application in Polyester Synthesis: Crafting Functional and Degradable Materials

The synthesis of polyesters bearing pendant hydroxyl groups is a significant area of research, as these materials often exhibit enhanced biodegradability and provide sites for further functionalization.[2] this compound serves as an excellent monomer for this purpose, participating in polycondensation reactions with diacids or their derivatives, or with other diols.

Causality in Experimental Design: Navigating the Challenges of a Trifunctional Monomer

The primary challenge in the polymerization of this compound is controlling the reactivity of its three functional groups to avoid premature crosslinking and gelation. The hydroxyl group can potentially react with the carboxyl or ester groups, leading to branched or network polymers. The choice of catalyst and reaction conditions is therefore critical to favor the formation of linear polymers with pendant hydroxyl groups.

Key Considerations:

-

Catalyst Selection: Both chemical and enzymatic catalysts can be employed.

-

Chemical Catalysts: Traditional polyesterification catalysts like tin(II) 2-ethylhexanoate (Sn(Oct)₂) or titanium(IV) butoxide (Ti(OBu)₄) can be used, but reaction conditions must be carefully controlled to minimize side reactions.[3]

-

Enzymatic Catalysts (Lipases): Lipases, such as Candida antarctica lipase B (CALB), offer high selectivity and operate under milder conditions, reducing the risk of crosslinking.[4][5] This "green chemistry" approach is highly advantageous for synthesizing well-defined functional polyesters.[5]

-

-

Reaction Temperature: Lower reaction temperatures are generally preferred to suppress side reactions involving the hydroxyl group. Enzymatic polymerizations are typically conducted at temperatures between 60-90 °C, while chemical catalysis may require higher temperatures (120-180 °C) but with careful monitoring.

-

Monomer Stoichiometry: A slight excess of the diol comonomer can be used to ensure that the resulting polyester chains are hydroxyl-terminated, which can be beneficial for subsequent applications.

Protocol: Enzymatic Synthesis of a Linear Polyester with Pendant Hydroxyl Groups

This protocol details the synthesis of a linear copolyester of this compound and a long-chain diol using lipase as a catalyst. The long-chain diol enhances the flexibility of the resulting polymer.

Materials:

-

This compound

-

1,12-Dodecanediol

-

Immobilized Candida antarctica lipase B (CALB)

-

Toluene (anhydrous)

-

Methanol

-

Chloroform

-

Hexanes

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer with heating mantle

-

Vacuum pump with a cold trap

-

Schlenk line for inert atmosphere

-

Rotary evaporator

-

Apparatus for precipitation and filtration

Procedure:

-

Monomer and Enzyme Preparation: In a flame-dried three-necked round-bottom flask under an argon atmosphere, add equimolar amounts of this compound and 1,12-dodecanediol.

-

Solvent and Catalyst Addition: Add anhydrous toluene to dissolve the monomers (concentration of each monomer ~0.5 M). Add immobilized CALB (typically 10% by weight of the total monomers).

-

Polymerization: Heat the reaction mixture to 80 °C with continuous stirring under a slow stream of argon. To drive the equilibrium towards polymer formation, apply a vacuum (e.g., 150 mmHg) to remove the methanol byproduct, which is collected in a cold trap.

-

Reaction Monitoring: Monitor the progress of the polymerization by periodically taking small aliquots of the reaction mixture and analyzing the molecular weight of the polymer by Gel Permeation Chromatography (GPC).

-

Polymer Isolation: After the desired molecular weight is achieved (typically 24-48 hours), cool the reaction mixture to room temperature. Dissolve the crude polymer in a minimal amount of chloroform.

-

Enzyme Removal: Filter the solution to remove the immobilized enzyme. The enzyme can be washed with methanol, dried, and potentially reused.

-

Purification: Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold hexanes with vigorous stirring.

-

Drying: Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is obtained.

Diagram 1: Workflow for Enzymatic Polyester Synthesis

Caption: Workflow for the enzymatic synthesis of a polyester from this compound.

Influence on Polymer Properties

The incorporation of this compound into a polyester backbone significantly influences its properties:

-

Hydrophilicity: The pendant hydroxyl groups increase the polymer's affinity for water, leading to higher water absorption and potentially improved biocompatibility for biomedical applications.

-

Biodegradability: The presence of ester linkages makes the polymer susceptible to hydrolytic and enzymatic degradation. The increased hydrophilicity can accelerate the degradation rate. The degradation products, such as 3-hydroxypentanedioic acid, are generally considered to be biocompatible.

-

Thermal and Mechanical Properties: The pendant hydroxyl groups can participate in hydrogen bonding, which can affect the polymer's glass transition temperature (Tg) and mechanical strength. The specific effects will depend on the overall composition of the copolyester.

Table 2: Expected Influence of this compound on Polyester Properties (Qualitative)

| Property | Influence of Incorporating this compound | Rationale |

| Glass Transition Temperature (Tg) | Increase | Hydrogen bonding between pendant hydroxyl groups restricts chain mobility. |

| Crystallinity | Decrease | The pendant hydroxyl group disrupts chain packing and symmetry. |

| Tensile Strength | Variable | Can increase due to hydrogen bonding, but may decrease if crystallinity is significantly reduced. |

| Elongation at Break | Increase | Reduced crystallinity can lead to a more amorphous and flexible material. |

| Water Absorption | Increase | The hydrophilic nature of the hydroxyl groups attracts water molecules. |

| Degradation Rate | Increase | Increased hydrophilicity facilitates water penetration and hydrolysis of ester bonds. |

Application in Polyurethane Synthesis: Building Blocks for Versatile Copolymers

This compound can also be utilized in the synthesis of polyurethanes. In this context, it can be used to synthesize a hydroxyl-terminated polyester polyol, which then acts as the soft segment in a subsequent polyurethane synthesis. The pendant hydroxyl groups on the polyester backbone can serve as sites for further reactions, such as crosslinking.

Synthesis of Hydroxyl-Functional Polyester Polyols

The first step is to synthesize a polyester polyol with terminal and pendant hydroxyl groups. This can be achieved by reacting this compound with a diacid (or its dimethyl ester) and an excess of a diol.

Diagram 2: Synthesis of a Hydroxyl-Functional Polyester Polyol

Caption: Synthesis of a hydroxyl-functional polyester polyol for polyurethane production.

Protocol: Synthesis of a Polyurethane from a Hydroxyl-Functional Polyester Polyol

This protocol describes a two-step prepolymer method for synthesizing a polyurethane, where the hydroxyl-functional polyester polyol is the soft segment.

Materials:

-

Hydroxyl-functional polyester polyol (synthesized as described above)

-

A diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI)

-

A chain extender (e.g., 1,4-Butanediol)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Dry N,N-Dimethylformamide (DMF)

Equipment:

-

Jacketed reaction kettle with a mechanical stirrer, nitrogen inlet, and thermometer

-

Dropping funnel

-

Vacuum oven

Procedure:

-

Prepolymer Synthesis:

-

Charge the hydroxyl-functional polyester polyol and dry DMF into the reaction kettle.

-

Heat the mixture to 70-80 °C under a nitrogen atmosphere with stirring until a homogeneous solution is obtained.

-

Add the diisocyanate dropwise to the reactor. The NCO/OH ratio should be greater than 1 (typically 1.5 to 2.5).

-

Add a catalytic amount of DBTDL.

-

Maintain the reaction at 80-90 °C for 2-3 hours to form the NCO-terminated prepolymer. Monitor the NCO content by titration.

-

-

Chain Extension:

-

Cool the prepolymer solution to 50-60 °C.

-

Add the chain extender (1,4-Butanediol) dropwise with vigorous stirring.

-

Continue stirring for another 1-2 hours until the viscosity of the solution increases significantly, indicating the formation of a high molecular weight polyurethane.

-

-

Polymer Isolation:

-

Precipitate the polyurethane by pouring the DMF solution into a non-solvent like water or methanol.

-

Wash the precipitated polymer thoroughly with the non-solvent.

-

Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.

-

Crosslinking via Pendant Hydroxyl Groups